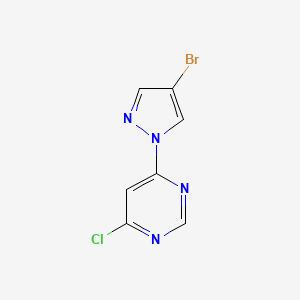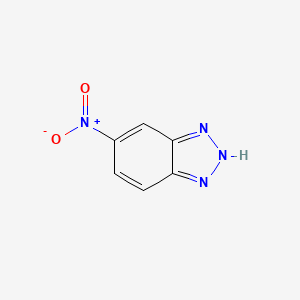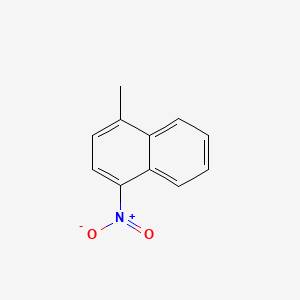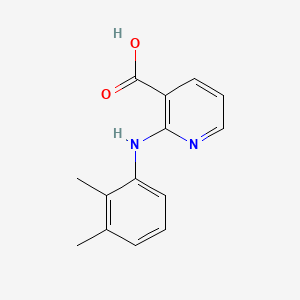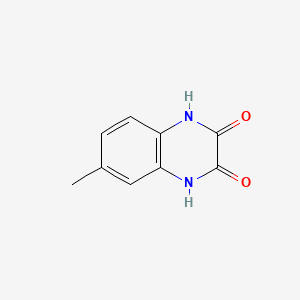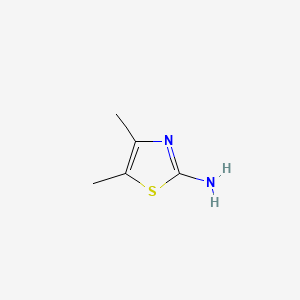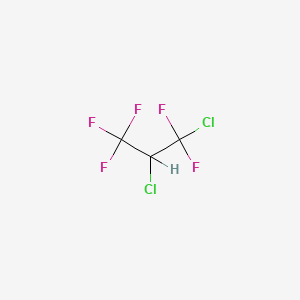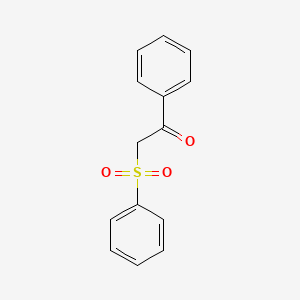
2-(苯基磺酰基)苯乙酮
概述
描述
2-(Phenylsulfonyl)acetophenone is an organic compound with the molecular formula C14H12O3S. It is a β-ketosulfone, which is a class of compounds known for their reactivity and versatility in organic synthesis. This compound is widely used as a building block in the synthesis of various heterocyclic compounds and other complex molecules .
科学研究应用
2-(Phenylsulfonyl)acetophenone has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2-(Phenylsulfonyl)acetophenone plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, acting as a nucleophile in many organic transformations. The compound is known to participate in electrophilic reactions such as halogenation, alkylation, arylation, and heteroarylation . These interactions are crucial for the synthesis of five- and six-membered ring systems containing one or two heteroatoms.
Cellular Effects
2-(Phenylsulfonyl)acetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the benzylic position in aromatic compounds, leading to free radical bromination, nucleophilic substitution, and oxidation reactions . These effects can alter cell function and impact cellular signaling pathways, potentially leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 2-(Phenylsulfonyl)acetophenone involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfone group is highly reactive, allowing it to participate in various chemical reactions. For example, it can undergo Michael addition reactions, leading to the formation of cyclized products . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phenylsulfonyl)acetophenone can change over time due to its stability and degradation. The compound is known to be stable under standard laboratory conditions, but its reactivity can lead to degradation over extended periods. Long-term studies have shown that 2-(Phenylsulfonyl)acetophenone can have lasting effects on cellular function, particularly in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 2-(Phenylsulfonyl)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a nucleophile in organic transformations. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of 2-(Phenylsulfonyl)acetophenone in biochemical and pharmacological studies.
Metabolic Pathways
2-(Phenylsulfonyl)acetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s sulfone group makes it a reactive intermediate in many synthetic pathways, including Michael and Knoevenagel reactions
Transport and Distribution
Within cells and tissues, 2-(Phenylsulfonyl)acetophenone is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can influence its localization and accumulation . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
2-(Phenylsulfonyl)acetophenone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus
准备方法
2-(Phenylsulfonyl)acetophenone can be synthesized through several methods. One common synthetic route involves the reaction of acetophenone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(Phenylsulfonyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone, sulfide, and substituted acetophenone derivatives .
作用机制
The mechanism of action of 2-(Phenylsulfonyl)acetophenone involves its reactivity as a β-ketosulfone. The compound can act as a nucleophile in various organic reactions, forming stable intermediates that can undergo further transformations. Its molecular targets and pathways depend on the specific reactions it participates in, such as forming carbon-carbon bonds in coupling reactions or undergoing nucleophilic substitution .
相似化合物的比较
2-(Phenylsulfonyl)acetophenone can be compared with other β-ketosulfones and related compounds:
2-(Phenylsulfonyl)acetone: Similar in structure but with a different carbonyl group, leading to different reactivity and applications.
2-(Phenylsulfonyl)benzaldehyde: Contains an aldehyde group instead of a ketone, affecting its chemical behavior.
2-(Phenylsulfonyl)ethyl acetate: An ester derivative with distinct properties and uses.
These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo, highlighting the unique properties of 2-(Phenylsulfonyl)acetophenone .
属性
IUPAC Name |
2-(benzenesulfonyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVPGKOIZVPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187660 | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-03-9 | |
| Record name | 1-Phenyl-2-(phenylsulfonyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UD8QA2EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(phenylsulfonyl)acetophenone in nucleophilic fluoroalkylation reactions?
A1: 2-(Phenylsulfonyl)acetophenone acts as a precursor to a fluorine-bearing carbanion, a key reactive intermediate in nucleophilic fluoroalkylation reactions. [] This carbanion, generated in situ, can react with various electrophiles, such as arynes and activated alkynes like α,β-acetylenic ketones. [] Notably, the success of these reactions is significantly influenced by the softness of the fluorine-bearing carbanion derived from 2-(phenylsulfonyl)acetophenone. []
Q2: How does the softness of the carbanion derived from 2-(phenylsulfonyl)acetophenone impact the outcome of the fluoroalkylation reactions?
A2: The research suggests that softer carbanions, including the one derived from 2-(phenylsulfonyl)acetophenone, exhibit a higher propensity to react with arynes and activated alkynes. [] In contrast, harder carbanions show limited reactivity towards these substrates. [] This observation underscores the crucial role of carbanion softness in achieving successful nucleophilic fluoroalkylation of specific substrates.
Q3: Can you provide an example of a reaction where 2-(phenylsulfonyl)acetophenone is utilized for fluoroalkylation?
A3: Certainly. When 2-(phenylsulfonyl)acetophenone reacts with arynes, it undergoes an intramolecular tandem reaction. [] This process results in the formation of acyl-fluoroalkylated arenes as the final product. [] This example highlights the utility of 2-(phenylsulfonyl)acetophenone in synthesizing complex fluorinated compounds.
Q4: What are the potential advantages of using 2-(phenylsulfonyl)acetophenone as a fluoroalkylation reagent?
A4: While the provided research primarily focuses on understanding the reactivity and influencing factors, some potential advantages can be inferred. 2-(Phenylsulfonyl)acetophenone enables the incorporation of a fluorinated moiety alongside an acyl group, increasing molecular complexity in a single step. [] Additionally, the reactions proceed through a well-defined intramolecular mechanism, potentially offering higher selectivity compared to alternative fluoroalkylation strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
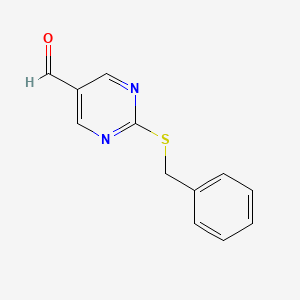
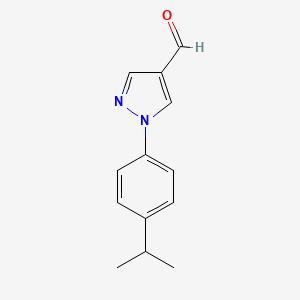
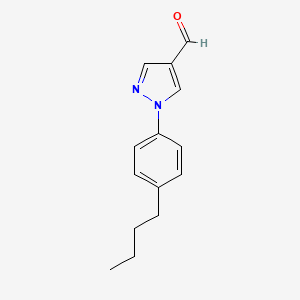
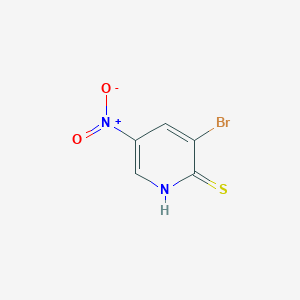
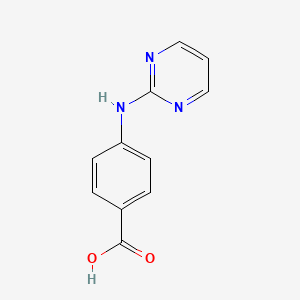
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)
